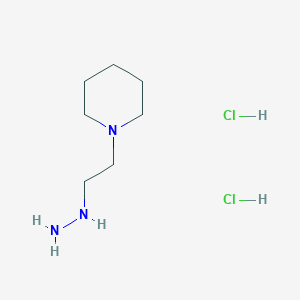
N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with sulfonyl chloride in the presence of a base, followed by quaternization with methyl iodide . The reaction conditions often include:
Temperature: Room temperature
Solvent: Anhydrous conditions
Catalyst: Base such as triethylamine
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: To handle large volumes of reactants
Continuous Flow Systems: For efficient and consistent production
Purification Steps: Including crystallization and filtration to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide
Reduction: Using reducing agents such as sodium borohydride
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions
Reduction: Sodium borohydride in methanol
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Corresponding sulfone derivatives
Reduction: Reduced pyrazole derivatives
Substitution: Alkylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Employed in the study of enzyme inhibition and protein interactions
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, affecting their activity
Protein Binding: It binds to specific proteins, altering their function and activity
Pathways Involved: The compound influences various biochemical pathways, including those related to inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethyl-1H-pyrazole-4-sulfonamide
- 3,5-dimethyl-1H-pyrazole-4-sulfonamide
- N,N,3-trimethyl-1H-pyrazole-4-sulfonamide
Uniqueness
N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetramethyl substitution enhances its stability and reactivity compared to other similar compounds .
Eigenschaften
IUPAC Name |
N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S.ClH/c1-5-7(6(2)9-8-5)13(11,12)10(3)4;/h1-4H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLXLPRGZOTLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126159-97-3 |
Source


|
| Record name | N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2744470.png)

![N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2744476.png)

![3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2744478.png)



![N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2744483.png)
![1-[(3-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2744484.png)

